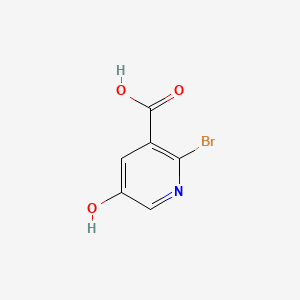

2-Bromo-5-hydroxynicotinic acid

Description

Context within Nicotinic Acid Derivative Chemistry

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a class of compounds that have long been a subject of scientific interest. chemistryjournal.net These compounds are fundamental in various biological processes. chemistryjournal.net The modification of the basic nicotinic acid structure has led to a vast library of derivatives with diverse chemical properties and applications. chemistryjournal.netnih.gov

2-Bromo-5-hydroxynicotinic acid is a prime example of such a derivative. Its structure incorporates several key features:

A Pyridine (B92270) Ring: A core heterocyclic structure.

A Carboxylic Acid Group: Allows for the formation of esters and amides.

A Hydroxyl Group: Can be converted into other functional groups or used for hydrogen bonding interactions.

A Bromine Atom: A versatile halogen that can be readily displaced or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

This multi-functional nature allows chemists to use this compound as a starting material to construct more elaborate molecular architectures. thieme-connect.com It is considered an organic building block, a fundamental component for the modular, bottom-up assembly of molecules in medicinal chemistry, organic chemistry, and material science. sigmaaldrich.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₄BrNO₃ |

| Molecular Weight | 218.01 g/mol |

| Appearance | Light orange to yellow to green powder/crystal |

| Melting Point | 245 °C |

| CAS Number | 1256810-34-0 |

This data is compiled from multiple sources for reference. bldpharm.comchemimpex.comchemsynthesis.com

Significance in Contemporary Chemical and Biochemical Sciences

The utility of this compound extends into several areas of modern research, primarily driven by its role as a synthetic intermediate. chemimpex.comchemimpex.com

In pharmaceutical development , its structural similarity to nicotinic acid makes it a valuable starting point for the synthesis of new therapeutic agents. chemimpex.com Researchers utilize it to create novel molecules that could potentially modulate the activity of nicotinic receptors, which are implicated in various neurological processes. chemimpex.com The compound is also used to prepare fused aromatic oxazepinones, which have shown potential as antihistaminics. google.com

In biochemical research , derivatives of this compound are used as tools to investigate cellular signaling pathways involving nicotinic receptors. chemimpex.com Understanding these mechanisms is crucial for research into cognitive functions and addiction. chemimpex.com

The field of material science also explores the use of this compound. chemimpex.com Its specific chemical functionalities can be incorporated into the development of new polymers or coatings that require tailored properties. chemimpex.com

Furthermore, its potential has been noted in agricultural applications for creating novel products to enhance crop yield and resistance, and in antioxidant studies as a candidate for developing new therapies against oxidative stress-related conditions. chemimpex.com The synthesis of this compound and its chlorinated analog, 5-chloro-2-hydroxynicotinic acid, is of interest for producing compounds with hypolipidemic properties. google.com

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-hydroxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-5-4(6(10)11)1-3(9)2-8-5/h1-2,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNQBDMKYCHDRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856688 | |

| Record name | 2-Bromo-5-hydroxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256810-34-0 | |

| Record name | 2-Bromo-5-hydroxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 5 Hydroxynicotinic Acid

Established Synthetic Routes from Precursors

The synthesis of 2-Bromo-5-hydroxynicotinic acid predominantly starts from 2-hydroxynicotinic acid. The key transformation is the electrophilic aromatic substitution, specifically bromination, at the 5-position of the pyridine (B92270) ring. The electron-donating hydroxyl group directs the incoming electrophile to the positions ortho and para to it. Due to steric hindrance from the adjacent carboxylic acid group, the bromination occurs selectively at the C-5 position, which is para to the hydroxyl group. smolecule.com

Bromination of 2-Hydroxynicotinic Acid

The direct bromination of 2-hydroxynicotinic acid is the most established and widely reported synthetic pathway. This approach has been refined over time to improve safety, yield, and applicability for large-scale production.

Various brominating agents have been employed for the synthesis of this compound. Early procedures utilized elemental bromine in solvents like acetic acid with sodium acetate. thieme-connect.com However, this method presents significant hazards associated with handling elemental bromine, especially at elevated temperatures, and can lead to modest or inconsistent yields. thieme-connect.com

A safer and more controlled approach involves the use of N-bromosuccinimide (NBS) as the brominating agent. tandfonline.com In one procedure, 2-hydroxynicotinic acid is dissolved in methanolic potassium hydroxide (B78521) and treated with NBS. thieme-connect.com While effective, the most prominent and industrially favored method is the use of sodium hypobromite (B1234621) generated in situ. thieme-connect.comacs.orgresearcher.liferesearchgate.netacs.org

The generation of sodium hypobromite (NaOBr) directly within the reaction mixture has become the standard for synthesizing this compound. acs.orgresearcher.liferesearchgate.netacs.orgresearchgate.net This is achieved by reacting sodium bromide (NaBr) with a commercial bleach solution, which contains sodium hypochlorite (B82951) (NaOCl). thieme-connect.comresearcher.liferesearchgate.net The hypochlorite oxidizes the bromide ions to generate the hypobromite, the active brominating species. smolecule.com

The reaction is typically performed under basic conditions, where the 2-hydroxynicotinic acid exists as a dianion, making the pyridine ring more susceptible to electrophilic attack. tandfonline.com The key advantages of this method are the avoidance of handling hazardous elemental bromine and the use of inexpensive, readily available starting materials. smolecule.comthieme-connect.comresearchgate.net

The in situ sodium hypobromite method is highly reproducible and scalable, making it ideal for industrial production. smolecule.comthieme-connect.comacs.orgresearchgate.net For large-scale batches, up to kilogram and multi-kilogram quantities, this procedure consistently provides high yields of pure this compound. smolecule.comthieme-connect.com Key considerations for scaling up include careful control of temperature, pH, and the rate of addition of the reagents to manage the exothermic nature of the reaction and prevent the formation of byproducts. thieme-connect.comthieme-connect.com The process has been demonstrated to yield the final product in quantities up to 50 kg with yields around 89%. smolecule.com This safe and efficient protocol is now considered the industry standard. smolecule.comacs.orgacs.org

Application of In Situ Generated Sodium Hypobromite

Alternative Halogenation Strategies

Beyond the primary methods, alternative strategies for the halogenation of 2-hydroxynicotinic acid have been explored. One such method involves reacting 2-hydroxynicotinic acid with hypohalite salts, such as sodium hypobromite or sodium hypochlorite, in a strongly basic medium with a pH of 12 or higher. google.com These highly alkaline conditions ensure the complete deprotonation of both the hydroxyl and carboxyl groups, which enhances the regioselectivity of the halogenation at the 5-position. tandfonline.com After the reaction, any residual halogenating agent is quenched with a reducing agent before the product is precipitated by acidification.

Reaction Conditions and Yield Optimization

Optimizing reaction conditions is crucial for maximizing the yield of this compound while minimizing the formation of impurities, such as the 3,5-dibromo derivative. thieme-connect.com

For the widely used in situ sodium hypobromite method, a typical procedure involves dissolving 2-hydroxynicotinic acid in an aqueous solution of sodium hydroxide. thieme-connect.com This solution is cooled, often to around 4°C, before the slow, dropwise addition of the pre-prepared sodium hypobromite solution. The reaction temperature is then maintained between 15-25°C for a set period.

Careful control over the stoichiometry of the brominating agent is critical. Using a controlled amount of sodium hypobromite (e.g., adding it in portions) can achieve high conversion rates (around 98%) while keeping the formation of the dibromide byproduct to a minimum (around 2%). thieme-connect.com The order of addition is also important; adding the sodium hypobromite solution to the solution of 2-hydroxynicotinic acid (a "reversed addition") has been shown to improve results. thieme-connect.com Yields for optimized lab-scale and large-scale preparations are consistently reported in the range of 71% to 89%. smolecule.comtandfonline.com

The following tables provide a summary of research findings on reaction conditions and yields.

Table 1: Comparison of Bromination Methods and Outcomes

| Method/Condition | Starting Material | Product (%) | Dibromide Byproduct (%) | Other Byproducts (%) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Bromine in Acetic Acid/Sodium Acetate | 2-Hydroxynicotinic acid | - | - | - | 63-67 | thieme-connect.com |

| NaOBr generated from Bromine and NaOH | 2-Hydroxynicotinic acid | - | up to 30 | 1-2 | <50 to 75 | thieme-connect.com |

| Optimized NaOBr (reversed addition) | 2-Hydroxynicotinic acid | 94 | 2 | 2 | 79 | thieme-connect.com |

Data derived from analysis of crude reaction mixtures by reversed-phase HPLC.

Table 2: Optimized Conditions for Large-Scale Synthesis via Sodium Hypobromite

| Parameter | Optimal Range/Condition | Reference |

|---|---|---|

| NaBr:Substrate Ratio | 1.1:1 | smolecule.com |

| Temperature | 20–25°C | smolecule.com |

| pH (for precipitation) | 2.5–3.0 | smolecule.com |

| Reaction Time | 4–5 hours | smolecule.com |

This method has been successfully applied for batches up to 50 kg, achieving yields of 89%.

Temperature and Solvent Effects

The synthesis of this compound, primarily through the bromination of 2-hydroxynicotinic acid, is significantly influenced by reaction temperature and the choice of solvent. Research indicates that the bromination process can be effectively carried out at temperatures ranging from 0°C to 25°C. google.comsmolecule.com One study highlighted that the reaction proceeds rapidly at 0°C, making heating to higher temperatures, such as 50°C, unnecessary. thieme-connect.com

In large-scale preparations, the use of sodium hypobromite generated in situ from sodium bromide and commercial bleach is a common and safer alternative to using elemental bromine. acs.orgresearcher.lifethieme-connect.com This reaction is typically performed in an aqueous solution. For instance, a solution of NaBr in 6% household bleach can be prepared at 10–15 °C before being added to the 2-hydroxynicotinic acid solution. thieme-connect.com

Alternative methods have explored the use of ionic liquids as a greener solvent option. A comparison between conventional methods using hypobromous acid (HOBr) in hydrobromic acid (HBr) and an ionic liquid-mediated ([BMIM][Br]) approach shows a reduction in reaction time and energy consumption with the latter. The ionic liquid-mediated reaction can be conducted at a moderate temperature of 50–60°C, compared to the higher temperatures required for reflux in conventional methods. smolecule.com

Recrystallization, a key purification step, utilizes various organic solvents. Isopropyl alcohol and 95% ethanol (B145695) have been successfully used to obtain the purified product. google.comgoogle.com Another purification technique involves trituration of the crude product in boiling methanol (B129727). thieme-connect.com

| Parameter | Conventional (HBr/HOBr) | IL-Mediated ([BMIM][Br]) |

| Yield | 85–90% | 88–92% |

| Reaction Time | 6–8 h | 3–4 h |

| Solvent Reusability | Not applicable | >5 cycles |

| Energy Consumption | High (reflux) | Moderate (50–60°C) |

| Data derived from research on conventional versus ionic liquid-mediated synthesis methods. smolecule.com |

pH Control in Reaction and Isolation Processes

Precise control of pH is paramount throughout the synthesis and isolation of this compound to ensure high yield and purity. The initial bromination reaction is conducted under strongly alkaline conditions. A pH of 12.0 or above is necessary to drive the reaction to completion within a reasonable timeframe. google.com This is typically achieved by using at least one mole of a base, such as sodium hydroxide, per mole of the starting 2-hydroxynicotinic acid, in addition to the hypohalite solution. google.com

Following the completion of the reaction, the product is isolated by acidification. The pH of the reaction mixture is carefully adjusted to a range of 2–3 to precipitate the this compound. smolecule.com It is crucial to minimize the contact time of the dissolved product with the halogenating agent under acidic conditions (below pH 7). google.com Prolonged exposure can lead to the formation of undesirable byproducts, such as 3,5-dihalo-2-hydroxypyridine, through the replacement of the carboxy group with a halogen. google.com The recommended procedure involves adding the reaction mixture to a strongly acidic solution while maintaining the pH of the receiving solution at 3 or below. google.com

| Parameter | Optimal Range |

| NaBr:Substrate Ratio | 1.1:1 |

| Temperature | 20–25°C |

| pH for Precipitation | 2.5–3.0 |

| Reaction Time | 4–5 h |

| Optimized conditions for the large-scale synthesis using a sodium hypobromite system. smolecule.com |

Purification and Isolation Techniques for Research Applications

For research purposes, obtaining highly pure this compound is essential. Several purification and isolation techniques are employed following the initial synthesis.

One common method of isolation is precipitation through acidification, as detailed in the previous section. After precipitation, the solid product is collected by filtration. google.comgoogle.com The collected precipitate can then be further purified.

Recrystallization is a widely used technique to enhance the purity of the final compound. Solvents such as isopropyl alcohol and 95% ethanol have proven effective for this purpose. google.comgoogle.com For instance, after initial precipitation and filtration, the crude product can be recrystallized from isopropyl alcohol to yield a product with a melting point of 245°C. google.comgoogle.com

Another reported purification method is trituration. This involves washing the crude product with a solvent in which the desired compound is sparingly soluble, while impurities are more soluble. In one procedure, crude this compound was purified by trituration in boiling methanol to achieve a homogeneity of over 96%. thieme-connect.com

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique used to assess the purity of the product. Reversed-phase HPLC can be used to determine the percentage of the desired product and to identify and quantify any byproducts, such as 3,5-dibromo-2(1H)-pyridone. thieme-connect.com

Chemical Reactivity and Transformation Pathways of 2 Bromo 5 Hydroxynicotinic Acid

Electrophilic and Nucleophilic Substitution Reactions

The electronic nature of the pyridine (B92270) ring, combined with the directing effects of the bromo, hydroxyl, and carboxyl substituents, governs the regioselectivity of substitution reactions. The electron-withdrawing nitrogen atom generally deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution, particularly at the C2, C4, and C6 positions.

Transformations at the Bromine Moiety

The bromine atom at the 2-position of the pyridine ring is an effective leaving group, making this site susceptible to nucleophilic aromatic substitution (SNAr). smolecule.com This reactivity allows for the introduction of a wide array of functional groups.

Nucleophilic Displacement: The 2-bromo substituent can be displaced by various nucleophiles. For analogous 2-bromopyridine (B144113) derivatives, reactions with nucleophiles such as amines or alcohols lead to the corresponding 2-substituted products. smolecule.com This pathway is crucial for building molecular complexity.

Palladium-Catalyzed Cross-Coupling: The C-Br bond is a standard handle for transition-metal-catalyzed cross-coupling reactions. While specific examples for 2-Bromo-5-hydroxynicotinic acid are not extensively documented in readily available literature, the reactivity of similar aryl bromides is well-established. smolecule.com

Suzuki-Miyaura Coupling: This reaction would involve coupling with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. organic-chemistry.org

Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds by coupling the bromo-compound with an amine, catalyzed by a palladium-ligand complex. wiley-vch.de

Alkynylation: Ruthenium-catalyzed ortho-alkynylation of benzoic acids and peri-alkynylation of naphthols with bromoalkynes have been reported, suggesting that C-C bond formation via reaction at the bromine-bearing carbon is a feasible transformation pathway. acs.org

Table 1: Representative Nucleophilic Substitution and Coupling Reactions at the Bromine Moiety

| Reaction Type | Typical Reagents | Potential Product | Reference |

|---|---|---|---|

| Nucleophilic Substitution (SNAr) | Amines (R-NH2), Alcohols (R-OH) | 2-Amino/Alkoxy-5-hydroxynicotinic acid | smolecule.com |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)2), Pd Catalyst, Base | 2-Aryl/Vinyl-5-hydroxynicotinic acid | organic-chemistry.org |

| Buchwald-Hartwig Amination | Amine (R-NH2), Pd Catalyst, Ligand, Base | 2-(Arylamino)-5-hydroxynicotinic acid | wiley-vch.de |

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group at the 5-position is also a key site for chemical modification.

Etherification: The hydroxyl group can be converted into an ether. smolecule.com This is typically achieved by reaction with an alkyl halide in the presence of a base. General methods for the etherification of alcoholic hydroxyl groups are well-established. google.com

Conversion to a Leaving Group: The hydroxyl group can be transformed into a better leaving group to facilitate further substitutions. For instance, in the related compound 5-bromo-2-hydroxynicotinic acid, the 2-hydroxyl group can be converted into a chloro group using reagents like thionyl chloride (SOCl₂). A similar transformation could be applied to the 5-hydroxyl group of the title compound, rendering it susceptible to nucleophilic displacement.

Modifications of the Carboxylic Acid Functionality

The carboxylic acid group at the 3-position readily undergoes standard transformations.

Esterification: The formation of esters can be accomplished by reacting the carboxylic acid with an alcohol under acidic conditions or by using coupling agents. smolecule.com

Amide Formation: The synthesis of amides is a common transformation, achieved by coupling the carboxylic acid with a primary or secondary amine. researchgate.net This reaction often requires the use of a coupling agent to activate the carboxylic acid. A variety of coupling reagents are available, such as carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), or phosphonium-based reagents. nih.govpeptide.com In a synthesis involving a related dihalonicotinic acid, an amide bond was formed using tert-butyl glycinate (B8599266) in a standard coupling procedure. researchgate.net

Oxidation Reactions and Derivative Formation

The oxidation of this compound can lead to different products depending on the reagent and reaction conditions. For the isomeric compound 2-Bromo-6-hydroxynicotinic acid, the hydroxyl group can be oxidized to form the corresponding ketone (an oxo-nicotinic acid derivative). By analogy, oxidation of the 5-hydroxyl group in this compound could potentially yield a pyridine-dione derivative, though this specific transformation requires empirical validation. The pyridine ring itself is generally resistant to oxidation.

Reduction Reactions and Product Spectrum

The substituents on the pyridine ring are susceptible to reduction. Based on the reactivity of its isomer, 2-Bromo-6-hydroxynicotinic acid, the most common reduction pathway involves the selective removal of the bromine atom. Catalytic hydrogenation, for example using hydrogen gas with a palladium on carbon (Pd/C) catalyst, would likely cleave the C-Br bond to yield 5-Hydroxynicotinic acid. This dehalogenation is a common strategy in organic synthesis to unmask a C-H bond after the halogen has served its purpose as a directing group or a handle for coupling reactions.

Cyclization and Ring-Forming Reactions

The arrangement of the three functional groups on the this compound scaffold makes it an excellent precursor for intramolecular cyclization reactions to construct fused heterocyclic systems.

Formation of Fused Systems: Research on related hydroxynicotinic acid derivatives has shown their utility in synthesizing complex polycyclic structures. For example, derivatives of 2-hydroxynicotinic acid have been used as starting materials in multi-step sequences to create tricyclic pyridodiazepinediones. researchgate.net

Intramolecular Cycloadditions: N-alkylation of 5-hydroxynicotinic acid esters with tethers containing a diene functionality can lead to intramolecular (4+3) cycloaddition reactions, forming challenging bridged ring systems. researchgate.net

Tandem Cyclizations: The potential for tandem reactions exists. Brønsted acid-catalyzed intramolecular tandem double cyclizations have been reported for γ-hydroxy acetylenic ketones, demonstrating that a hydroxyl group can initiate a cascade to form complex fused rings like naphthofuranones. nih.gov This suggests that, with appropriate modification, the hydroxyl group of this compound could participate in similar ring-forming cascades.

Table 2: Potential Cyclization Pathways

| Reaction Type | Key Structural Feature | Potential Fused Ring System | Reference |

|---|---|---|---|

| Intramolecular Amidation/Lactonization | Carboxyl with Hydroxyl or substituted Amino group | Fused oxazinone or diazepinone | researchgate.net |

| Intramolecular Cycloaddition | N-alkylation with a tethered diene | Bridged nitrogenous polycycles | researchgate.net |

| Tandem Double Cyclization | Hydroxyl group with other unsaturated functionalities | Polycyclic furan (B31954) derivatives | nih.gov |

Formation of Polycyclic Nitrogenous Systems (e.g., Oxazolonaphthyridinone)

A significant transformation pathway of this compound derivatives involves their use as precursors in the synthesis of polycyclic nitrogenous systems, such as the oxazolonaphthyridinone scaffold. Research has shown that this tricyclic system can be formed unexpectedly during synthetic routes aimed at producing other complex molecules like pyridodiazepinediones. researchgate.netresearchgate.netresearchgate.net

The synthesis begins not directly with this compound, but with its precursor, 2-hydroxynicotinic acid, which undergoes a series of transformations to build the final polycyclic structure. researchgate.netresearchgate.net The initial step involves the bromination of 2-hydroxynicotinic acid to produce 5-bromo-2-hydroxynicotinic acid. researchgate.net This intermediate is then subjected to a sequence of reactions to construct the fused ring system.

A key reported synthesis involves the following steps:

Halogenation: 2-hydroxynicotinic acid is first brominated to yield 5-bromo-2-hydroxynicotinic acid. The hydroxyl group at the 2-position is then converted to a chloro group, resulting in 5-bromo-2-chloronicotinic acid. researchgate.netorganic-chemistry.org

Amination: A nucleophilic substitution is carried out to introduce a benzylamine (B48309) group, yielding 2-(benzylamino)-5-bromonicotinic acid. researchgate.net

Amide Coupling: The resulting acid is coupled with an amino acid ester, such as tert-butyl glycinate, to form an amide-linked intermediate. researchgate.netresearchgate.net

Deprotection and Cyclization: The tert-butyl ester is deprotected, and a subsequent intramolecular cyclization is induced by treatment with acetic anhydride. This final step unexpectedly yields the 5-benzyl-8-bromo-2-methyl-1,3-oxazolo[4,5-c] Current time information in Bangalore, IN.organic-chemistry.orgnaphthyridin-4(5H)-one structure instead of the intended pyridodiazepinedione. researchgate.netresearchgate.netresearchgate.net

The unexpected formation of the oxazolonaphthyridinone core highlights the complex reactivity of the substituted nicotinic acid framework. researchgate.netresearchgate.net The final product is a nearly planar, tricyclic system. researchgate.netresearchgate.net

Table 1: Synthetic Pathway to Oxazolonaphthyridinone

| Step | Starting Material | Reagents/Conditions | Product |

|---|

| 1 | 2-Hydroxynicotinic acid | 1. Bromination 2. Chlorination (e.g., SOCl₂) | 5-Bromo-2-chloronicotinic acid | | 2 | 5-Bromo-2-chloronicotinic acid | Benzylamine | 2-(Benzylamino)-5-bromonicotinic acid | | 3 | 2-(Benzylamino)-5-bromonicotinic acid | tert-Butyl glycinate, TBTU, DIPEA | tert-Butyl N-{[2-(benzylamino)-5-bromopyridin-3-yl]carbonyl}glycinate | | 4 | Amide intermediate from Step 3 | 1. TFA (deprotection) 2. Acetic anhydride, K₂CO₃ (cyclization) | 5-Benzyl-8-bromo-2-methyl researchgate.netCurrent time information in Bangalore, IN.oxazolo[4,5-c]-1,8-naphthyridin-4(5H)-one |

Cyclization Reactions for Heterocyclic Scaffolds (e.g., Triazoles)

The scaffold of 2-hydroxynicotinic acid, from which this compound is derived, is a valuable starting point for constructing other important heterocyclic systems, notably 1,2,3-triazoles. These are typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netnih.govnih.gov This method offers a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov

The general synthetic strategy involves modifying the 2-hydroxynicotinic acid core to introduce one of the requisite functional groups for the click reaction—either an alkyne or an azide (B81097). A common pathway involves first converting the carboxylic acid group into a more stable ester or amide, followed by the introduction of a propargyl group (containing an alkyne) onto the nitrogen atom of the pyridinone ring. researchgate.net

The key steps in this transformation are:

Functional Group Modification: The carboxylic acid of 2-hydroxynicotinic acid is converted to an ester or amide. This prevents unwanted side reactions in subsequent steps. researchgate.net

N-Alkylation (Propargylation): The pyridinone nitrogen is alkylated with a propargyl halide (e.g., propargyl bromide) in the presence of a base like potassium carbonate. This attaches the necessary alkyne functionality to the heterocyclic core. researchgate.net

Azide-Alkyne Cycloaddition: The resulting N-propargylated pyridinone derivative is then reacted with an organic azide in the presence of a copper(I) catalyst. This [3+2] cycloaddition reaction efficiently and specifically forms the 1,2,3-triazole ring, linking the pyridinone scaffold to the organic group from the azide. researchgate.netresearchgate.net

This methodology provides a straightforward and high-yielding route to novel pyridinone-triazole hybrids, which are of interest for their potential biological activities. researchgate.netresearchgate.netresearchgate.net

Table 2: General Pathway for Triazole Synthesis from 2-Hydroxynicotinic Acid Derivatives

| Step | Starting Material | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 2-Hydroxynicotinic acid | Esterification or amidation reagents | 2-Hydroxynicotinic acid ester/amide |

| 2 | 2-Hydroxynicotinic acid ester/amide | Propargyl bromide, K₂CO₃ | N-propargylated pyridinone derivative |

| 3 | N-propargylated pyridinone derivative | Organic azide (R-N₃), Cu(I) catalyst | 1-((1-Aryl-1H-1,2,3-triazol-4-yl)methyl)pyridin-2(1H)-one derivative |

Mechanistic Investigations of Biological Interactions Excluding Clinical Studies

In Vitro Studies on Cellular and Subcellular Systems

In vitro research provides a foundational understanding of how 2-Bromo-5-hydroxynicotinic acid interacts with biological components at the cellular and subcellular levels. These studies isolate specific variables to elucidate the compound's mechanisms of action, independent of the complex systemic effects observed in whole organisms.

The biological activity of this compound and its structural analogs is significantly influenced by their interactions with specific enzymes and cellular receptors. The presence and position of the bromine atom and hydroxyl group on the pyridine (B92270) ring are crucial for binding affinity and specificity.

Research into related compounds has shown that nicotinic acid derivatives can act as inhibitors of key enzymes. For example, analogs of 5-bromo-2-hydroxynicotinic acid have been shown to have an effect on the activity of DNA gyrase. cardiff.ac.uk Specifically, these analogs demonstrated reduced activity against DNA gyrase from E. coli and weaker antimicrobial effects. cardiff.ac.uk Furthermore, other nicotinic acid analogs, such as 6-bromonicotinic acid and 6-hydroxynicotinic acid, have been identified as potential inhibitors of the carbonic anhydrase III (CAIII) enzyme, where the carboxylate group is essential for binding to the zinc ion in the enzyme's active site. researchgate.net

Due to its structural similarity to nicotinic acid, the compound is also investigated for its ability to modulate nicotinic receptors, which are crucial in various neurological and metabolic pathways. chemimpex.com Studies on 5-substituted nicotinic acids, including 5-hydroxynicotinic acid, have shown that such substitutions can significantly impact agonist potency and binding to receptors involved in Ca2+ release. nih.gov The N-oxide of 5-hydroxynicotinic acid, for instance, shows significantly reduced activity at the GPR109a receptor. nih.gov Additionally, derivatives have been synthesized and evaluated for their binding affinity to other receptor types, including cannabinoid receptors (CB1 and CB2). unipi.it While the precise mechanism for 5-Bromo-2-hydroxynicotinic acid is not fully elucidated, its structural similarity to nicotinic acid suggests potential interactions with enzymes that utilize nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) as a cofactor. smolecule.com

Table 1: In Vitro Activity of a this compound Analog Against Bacterial DNA Gyrase and Various Bacterial Strains

| Compound/Strain | DNA Gyrase Activity (Relative) | Antimicrobial MIC (µg/mL) |

| E. coli (WT) | Reduced | >128 |

| A. baumannii (WT) | Reduced | >128 |

| K. pneumoniae | Reduced | Slight Improvement noted |

| P. aeruginosa (WT) | Not specified | >128 |

| Data derived from studies on analogs of 5-bromo-2-hydroxynicotinic acid. cardiff.ac.uk |

The interaction of nicotinic acid derivatives with cellular receptors can trigger cascades of intracellular signaling events, thereby modulating specific biological pathways. For example, agonist binding to certain G-protein coupled receptors like the metabotropic glutamate (B1630785) receptors (mGluRs) can lead to the activation of phospholipase C, which in turn results in the mobilization of intracellular calcium. google.com Given that this compound is studied for its effects on nicotinic receptors, it is plausible that it could influence similar cellular signaling pathways. chemimpex.com

The compound's relationship with nicotinamide adenine dinucleotide (NAD) suggests a potential role in modulating metabolic pathways. smolecule.com NAD is a critical cofactor in numerous cellular processes, including glycolysis, the TCA cycle, and the pentose (B10789219) phosphate (B84403) pathway. smolecule.comgoogle.com Alterations in the availability or interaction with NAD-dependent enzymes could therefore have widespread effects on cellular energy metabolism and redox status.

To quantify the effects of compounds on cell populations, researchers employ a variety of cell proliferation and viability assays. baseclick.eu These assays are crucial for determining a compound's potential cytotoxic or cytostatic effects and are commonly used in the early stages of drug discovery. baseclick.eu

Common methods include metabolic assays like the MTT and XTT assays, which measure the activity of mitochondrial dehydrogenases in living cells. nih.govsigmaaldrich.com In these assays, a reduction in the conversion of a tetrazolium salt to a colored formazan (B1609692) product indicates a decrease in cell viability. sigmaaldrich.com Another approach involves directly measuring DNA synthesis, for instance, through the incorporation of thymidine (B127349) analogs like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) or 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) into the DNA of proliferating cells. baseclick.eusigmaaldrich.com These incorporated analogs can then be detected using specific antibodies or click chemistry-based fluorescent labeling. baseclick.eu

While specific data on this compound is limited, related nicotinic acid derivatives have been evaluated using these techniques. For example, the MTT assay has been used to measure the in vitro cytotoxicity and antiproliferative capacities of various nicotinic acids against a panel of human cancer cell lines, including those from the pancreas (PANC1), breast (MCF7), and colon (CACO2). nih.gov

Table 2: Overview of Common Cell Proliferation and Viability Assays

| Assay Type | Principle | Detection Method | Key Feature |

| MTT Assay | Enzymatic reduction of tetrazolium salt by metabolically active cells. sigmaaldrich.com | Spectrophotometry (colorimetric) | Measures metabolic activity as an indicator of viability. sigmaaldrich.com |

| XTT Assay | Similar to MTT, but the formazan product is water-soluble. sigmaaldrich.com | Spectrophotometry (colorimetric) | No solubilization step required, offering higher sensitivity. sigmaaldrich.com |

| BrdU Assay | Incorporation of the thymidine analog BrdU into newly synthesized DNA during the S-phase of the cell cycle. baseclick.eu | Immunoassay (antibody-based) | Directly measures DNA synthesis and cell proliferation. sigmaaldrich.com |

| Trypan Blue | Dye exclusion test where non-viable cells with compromised membranes take up the blue dye. sigmaaldrich.com | Microscopy | Simple, low-cost method for distinguishing live from dead cells. sigmaaldrich.com |

Antimicrobial Activity Studies

The search for novel antimicrobial agents has led to the investigation of various synthetic compounds, including derivatives of nicotinic acid.

Research indicates that 5-Bromo-2-hydroxynicotinic acid and its analogs may possess antimicrobial properties against certain bacterial strains. smolecule.com Studies involving derivatives have shown varied efficacy. For instance, analogs of 5-bromo-2-hydroxynicotinic acid displayed weak activity against wild-type strains of Escherichia coli and Acinetobacter baumannii, with Minimum Inhibitory Concentration (MIC) values greater than 128 µg/mL. cardiff.ac.uk The same analogs showed no activity against Pseudomonas aeruginosa. cardiff.ac.uk However, a slight improvement in activity was observed against Klebsiella pneumoniae relative to comparator compounds. cardiff.ac.uk Other related structures, such as 5-Bromo-4-hydroxynicotinic acid, are also noted for their use as antibacterial agents. lookchem.com

In addition to antibacterial action, nicotinic acid derivatives are explored for their potential as antifungal agents. lookchem.com Compounds like 5-Bromo-4-hydroxynicotinic acid are utilized in the development of antifungal formulations. lookchem.com The broader class of nicotinic acid amides has also been screened for activity against various pathogens. researchgate.net For example, N-(4-bromophenyl)nicotinamide demonstrated significant potential in inhibiting the egg hatching of nematodes. researchgate.net Furthermore, other heterocyclic compounds derived from pyridine have shown promising antifungal activity against pathogenic yeasts like Candida albicans and Candida glabrata, highlighting the potential of this chemical scaffold in developing new antifungal treatments. researchgate.net

Anticancer Activity Research

Direct research investigating the in vitro anticancer and antiproliferative effects specifically of this compound is not extensively available in published literature. However, the broader class of nicotinic acid derivatives, including those with bromo substitutions, has been a subject of interest in oncology research. For instance, the related compound 2-Bromo-6-hydroxynicotinic acid has been explored for its potential anticancer activities.

Studies on other nicotinic acid derivatives have shown that structural modifications, such as the position of halogen and hydroxyl groups, can significantly influence their biological activity. This suggests that this compound could be a candidate for future investigation in this area, but currently, specific data on its efficacy against cancer cell lines, including IC₅₀ values, is not documented.

Antioxidant Properties and Oxidative Stress Mitigation Research

There is a lack of specific studies focusing on the antioxidant properties and oxidative stress mitigation capabilities of this compound. Scientific exploration into its potential to scavenge free radicals or modulate enzymatic pathways involved in oxidative stress has not been reported. Contextually, other hydroxylated derivatives of nicotinic acid have been noted for their potential antioxidant effects, indicating a possible area for future research for the 2-bromo-5-hydroxy isomer.

Role in Nicotinic Receptor Signaling Investigations

The specific role of this compound in nicotinic acetylcholine (B1216132) receptor (nAChR) signaling has not been detailed in scientific findings. The parent compound, nicotinic acid, is known to interact with specific G protein-coupled receptors. The isomer, 5-Bromo-2-hydroxynicotinic acid , is noted as a compound of interest in medicinal chemistry due to its structural features, which may allow it to act as a ligand in various biochemical applications, potentially including nicotinic receptors. cymitquimica.com However, detailed investigations into how this compound itself might modulate nAChR subtypes, either as an agonist or antagonist, are currently absent from the literature.

Exploration of Anti-inflammatory and Analgesic Mechanisms of Nicotinic Acid Derivatives

While direct mechanistic studies on this compound are limited, the anti-inflammatory and analgesic potential of related nicotinic acid derivatives is an active area of research. Studies have synthesized and evaluated various series of nicotinic acid derivatives for these properties. researchgate.netnih.gov

One study focused on 2-substituted phenyl derivatives of nicotinic acid and found that compounds featuring a 2-bromophenyl substituent displayed significant analgesic and anti-inflammatory activities when compared to the reference drug mefenamic acid. jst.go.jpnih.gov The most active compounds were found to reduce levels of inflammatory cytokines such as TNF-α and IL-6. jst.go.jpnih.gov Another related compound, 2-Bromo-6-hydroxynicotinic acid , has been identified as a molecule of interest for its potential anti-inflammatory properties. These findings underscore the importance of the bromo-substitution in conferring anti-inflammatory effects within this chemical class, suggesting a rationale for future investigation of this compound.

Table 1: Analgesic Activity of Selected 2-Substituted Nicotinic Acid Derivatives Note: Data presented is for related derivatives, not this compound.

| Compound | Structure | Analgesic Activity (% Reduction in Writhing) |

| 4a | 2-(2-Bromophenylamino)nicotinic acid | 61.7 ± 4.8 |

| 4c | 2-(2-Bromo-4-methylphenylamino)nicotinic acid | 73.7 ± 6.2 |

| 4d | 2-(2-Bromo-5-methylphenylamino)nicotinic acid | 68.3 ± 5.1 |

| Mefenamic Acid | Reference Drug | 72.4 ± 4.6 |

| Source: Adapted from Khalil N.A., et al., Chemical and Pharmaceutical Bulletin, 2013. jst.go.jp |

Investigation of Enzyme Inhibition (e.g., α-Amylase and α-Glucosidase) by Nicotinic Acid Derivatives

Specific research on the inhibitory effects of this compound on carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase has not been reported. However, the potential for nicotinic acid derivatives to act as enzyme inhibitors is recognized. For example, 2-Bromo-6-hydroxynicotinic acid has been investigated for its potential as an enzyme inhibitor in various biochemical studies. The development of inhibitors for α-amylase and α-glucosidase is a key strategy in managing hyperglycemia, and various heterocyclic compounds are often screened for such activity. The evaluation of this compound for this purpose remains an area for future scientific inquiry.

Computational and Theoretical Investigations

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the molecular structure and reactivity of 2-bromo-5-hydroxynicotinic acid. These studies reveal that the molecule exists predominantly in its keto form, where a proton is located on the pyridine (B92270) oxygen. An intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen contributes to the stability of its planar conformation.

Kinetic studies on the reaction of 2-substituted nicotinic acids with diazodiphenylmethane (B31153) have shown that these acids generally react faster than their 6-substituted counterparts. This is attributed to the strong negative inductive effect of the substituents at the C-2 position, which is adjacent to the reactive carboxylic acid group. This effect stabilizes the transition state of the reaction. For 2-bromonicotinic acid, the rate constants have been determined in various aprotic solvents, and the data has been correlated using the Kamlet–Taft solvatochromic equation to understand the influence of solvent properties on reactivity. researchgate.net

Molecular Docking Studies with Biological Targets

Molecular docking simulations are employed to predict the binding orientation and affinity of this compound with various biological targets. These studies are crucial in identifying potential therapeutic applications for the compound and its derivatives.

Due to its structural similarity to nicotinic acid (a form of vitamin B3), this compound is investigated for its potential to interact with enzymes that utilize nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) as a cofactor. smolecule.com NAD is involved in numerous cellular processes, making these enzymes attractive targets for drug development.

Research has also explored the potential of derivatives of this compound as inhibitors of nicotinic acetylcholine (B1216132) receptors (nAChRs). For instance, halogenated derivatives have shown enhanced binding to specific nAChR subtypes. smolecule.com Furthermore, molecular docking studies have been conducted on related compounds, such as arylated butyl 2-bromoisonicotinate, to investigate their interactions with bacterial enzymes, suggesting potential antimicrobial applications. nih.gov These computational predictions provide a basis for the rational design of more potent and selective inhibitors.

Spectroscopic Analysis and Structural Elucidation

A variety of spectroscopic techniques are utilized to confirm the structure of this compound and to study its properties. These methods provide detailed information about the molecule's atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is used to identify the different types of protons in the molecule and their chemical environment. google.comchemscene.com The signals in the 1H NMR spectrum are consistent with the proposed structure of this compound. chemscene.com

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. rsc.orgnist.gov The IR spectrum shows characteristic absorption bands for the hydroxyl, carbonyl, and other functional groups, confirming the molecular structure.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns. google.com Chemical ionization mass spectrometry has been used to analyze halogenated derivatives, showing peaks corresponding to molecules with multiple halogen atoms. google.com

UV-Visible Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the molecule. Studies on related hydroxybenzaldehyde derivatives have used UV-Visible spectroscopy to analyze absorbance and the effect of different solvents on the wavelength of maximum absorption. nih.gov

These spectroscopic methods, often used in combination, provide a comprehensive characterization of this compound, confirming its identity and purity. chemscene.combldpharm.comchemicalbook.comapolloscientific.co.uk

Crystallization Thermodynamics and Kinetics

The study of crystallization thermodynamics and kinetics of this compound is essential for controlling the solid-state properties of the compound, which can significantly impact its stability, solubility, and bioavailability.

pH-Dependent Crystallization Behavior in Aqueous Media

The crystallization of hydroxynicotinic acids, including this compound, is highly dependent on the pH of the aqueous medium. mdpi.comresearchgate.net As the pH changes, the protonation state of the molecule's functional groups (carboxylic acid and hydroxyl group) varies, leading to different intermolecular interactions and, consequently, different crystal structures. mdpi.comresearchgate.net

Studies on related hydroxynicotinic acids have shown that a wide variety of solid forms, including individual crystals of different sizes and shapes, microcrystalline powders, and even amorphous solids, can be obtained by simply adjusting the pH of the crystallization solution. mdpi.comresearchgate.net This highlights the critical role of pH control in obtaining a desired crystalline form. The use of species distribution diagrams, calculated from known protonation constants, helps in predicting which molecular species are present at a given pH and aids in interpreting the crystallization outcomes. mdpi.comresearchgate.netmdpi.com

Solute-Solvent Interactions and Crystal Packing Motifs

Solute-solvent interactions play a crucial role in the crystallization process and the resulting crystal packing. The nature of the solvent can influence which crystal polymorph is formed. For this compound, the presence of polar functional groups allows for strong interactions with polar solvents. cymitquimica.com

The crystal structure of this compound and its derivatives is characterized by various intermolecular interactions, including hydrogen bonding and π-π stacking. smolecule.com In the solid state, intermolecular hydrogen bonds, particularly between the carboxylic acid groups, can lead to the formation of dimers or chains. The pyridine rings can also participate in π-π stacking interactions, further stabilizing the crystal lattice. smolecule.com In derivatives of this compound, these π-π interactions between the six-membered rings of the oxazolonaphthyridone moieties contribute to the formation of columns of stacked molecules. iucr.org The specific arrangement of molecules in the crystal, known as the crystal packing motif, is determined by the interplay of these different non-covalent interactions.

Due to a significant lack of specific, publicly available scientific literature on the chemical compound This compound , it is not possible to generate a thorough and scientifically accurate article that adheres to the provided detailed outline.

Extensive research has revealed that while this compound is commercially available from chemical suppliers, there is a profound scarcity of published studies detailing its synthesis, chemical transformations, structure-activity relationships, molecular mechanisms, or applications in chemical biology.

The vast majority of available scientific literature focuses on the isomeric compound, 5-Bromo-2-hydroxynicotinic acid . The synthesis of this isomer is well-documented, typically involving the direct bromination of 2-hydroxynicotinic acid, where the electronic properties of the starting material direct the bromine to the 5-position. Synthesizing the requested 2-bromo-5-hydroxy isomer would necessitate a different and likely more complex synthetic route, which is not described in the available literature.

Consequently, there is insufficient data to provide informative and accurate content for the requested sections:

Future Research Directions and Perspectives

Potential for New Applications in Chemical Biology:While it is sold as a chemical building block, there are no specific examples or future perspectives on its application in chemical biology research.

Fulfilling the request under these circumstances would lead to an article based on speculation or on information pertaining to a different chemical, which would violate the core requirements of accuracy and strict adherence to the specified subject.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.